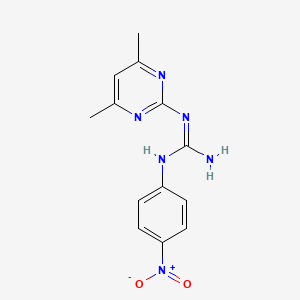![molecular formula C17H15N5O7 B5910092 5,5'-[(2-hydroxy-5-nitrophenyl)methylene]bis(2-methyl-4,6-pyrimidinediol)](/img/structure/B5910092.png)
5,5'-[(2-hydroxy-5-nitrophenyl)methylene]bis(2-methyl-4,6-pyrimidinediol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5'-[(2-hydroxy-5-nitrophenyl)methylene]bis(2-methyl-4,6-pyrimidinediol), commonly known as HNP, is a chemical compound that has gained significant attention in the scientific community due to its various applications in research. HNP is a yellow crystalline powder that is soluble in water and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of HNP is not fully understood, but it is believed to interact with DNA and RNA through hydrogen bonding and π-π stacking interactions. HNP has also been shown to inhibit the activity of certain enzymes, including topoisomerase and protein kinase.
Biochemical and Physiological Effects:
Studies have shown that HNP has various biochemical and physiological effects, including the induction of apoptosis in cancer cells and the inhibition of cell proliferation. HNP has also been shown to have antioxidant properties and may have a protective effect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using HNP in lab experiments is its high sensitivity and selectivity for DNA and RNA detection. However, HNP has limitations, including its potential toxicity and instability in certain conditions.
Orientations Futures
There are numerous future directions for research involving HNP. One potential area of study is the development of new drugs based on HNP's unique properties. Additionally, HNP could be further optimized for use as a sensor for metal ions or as a fluorescent probe for DNA and RNA detection. Further research is necessary to fully understand the mechanism of action of HNP and its potential applications in various fields.
In conclusion, HNP is a unique chemical compound that has numerous applications in scientific research. Its synthesis methods have been optimized to provide high yields, and it has been studied extensively for its potential use in cancer treatment, as well as its properties as a fluorescent probe and metal ion sensor. Further research is necessary to fully understand the mechanism of action of HNP and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of HNP can be achieved through various methods, including the reaction of 2-hydroxy-5-nitrobenzaldehyde with 2-methyl-4,6-diaminopyrimidine in the presence of a catalyst. Another method involves the reaction of 2,4-dihydroxypyrimidine with 2-methyl-5-nitrobenzaldehyde in the presence of a base. These methods have been optimized to provide high yields of HNP.
Applications De Recherche Scientifique
HNP has been used extensively in scientific research due to its unique properties. It has been used as a fluorescent probe for DNA and RNA detection, as well as a sensor for metal ions. HNP has also been used in the development of new drugs and has been studied for its potential use in cancer treatment.
Propriétés
IUPAC Name |
4-hydroxy-5-[(4-hydroxy-2-methyl-6-oxo-1H-pyrimidin-5-yl)-(2-hydroxy-5-nitrophenyl)methyl]-2-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O7/c1-6-18-14(24)12(15(25)19-6)11(13-16(26)20-7(2)21-17(13)27)9-5-8(22(28)29)3-4-10(9)23/h3-5,11,23H,1-2H3,(H2,18,19,24,25)(H2,20,21,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQSBGDXZNNDPBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=O)N1)C(C2=C(C=CC(=C2)[N+](=O)[O-])O)C3=C(N=C(NC3=O)C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5'-(5-Nitrosalicylidene)bis(4,6-dihydroxy-2-methylpyrimidine) | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1-cyclohexen-1-yl)ethyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5910012.png)
![4-(4-methylpiperidin-1-yl)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5910014.png)

![N-[4-(1-allyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B5910019.png)
![2-{[4-(tert-butylamino)-6-chloro-1,3,5-triazin-2-yl]amino}ethanol](/img/structure/B5910027.png)

![1-[difluoro(2,3,3,4,4,5,5-heptafluorotetrahydro-2-furanyl)acetyl]-4-methylpiperazine](/img/structure/B5910058.png)
![4-{4-[(1-ethyl-1H-imidazol-2-yl)methyl]-1-piperazinyl}quinazoline](/img/structure/B5910063.png)

![1-{5-[(4,6-dimethyl-2-pyrimidinyl)amino]-1H-1,2,3-triazol-4-yl}ethanone](/img/structure/B5910075.png)

![4-[(4-tert-butylphenyl)sulfonyl]thiomorpholine](/img/structure/B5910102.png)
![3-amino-5-imino-1,5-dihydro-4H-pyrazol-4-one [3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B5910110.png)
